Human UT‑B Inhibition: Direct Comparison with a Structurally Close Isoxazolyl‑Urea Analog
The target compound inhibits human UT‑B with an IC₅₀ of 11 nM in human erythrocytes, assessed by hypotonic lysis assay [1]. A closely related isoxazolyl‑urea analog bearing a 3‑(4‑ethylphenylsulfonyl)thieno‑triazolo‑pyrimidine substitution (CHEMBL5074722, BDBM50580906) inhibits rat UT‑B with an IC₅₀ of 110 nM in an MDCK cell‑based assay [2]. This represents approximately a 10‑fold higher potency for the target compound even when considering the more stringent erythrocyte model, reinforcing its suitability for functional UT‑B studies requiring high‑affinity target engagement.
| Evidence Dimension | UT‑B inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 11 nM (human erythrocyte UT‑B) |
| Comparator Or Baseline | CHEMBL5074722 (BDBM50580906): IC₅₀ = 110 nM (rat UT‑B in MDCK cells) |
| Quantified Difference | ~10‑fold greater potency (target vs comparator) |
| Conditions | Human erythrocyte hypotonic lysis assay (target) vs rat UT‑B MDCK cell fluorescence plate reader assay (comparator) |
Why This Matters
When selecting a UT‑B chemical probe for erythrocyte or renal solute‑transport research, the 10‑fold potency advantage directly translates to lower working concentrations, reduced off‑target risk, and greater experimental sensitivity.
- [1] BindingDB. BDBM50394962 (CHEMBL1394231). IC₅₀ = 11 nM. Inhibition of UT‑B in human erythrocytes. https://bindingdb.org (accessed 2025). View Source
- [2] BindingDB. BDBM50580906 (CHEMBL5074722). IC₅₀ = 110 nM. Inhibition of rat UT‑B expressed in MDCK cells. https://bindingdb.org (accessed 2025). View Source
